molecular formula C8H8N2O3 B239941 2-Amino-1-(4-nitrophenyl)ethanone

2-Amino-1-(4-nitrophenyl)ethanone

Cat. No. B239941
M. Wt: 180.16 g/mol
InChI Key: QGMHMZOHCYYHBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-(4-nitrophenyl)ethanone, also known as ANPE, is a chemical compound that belongs to the class of ketones. It is commonly used in scientific research for its unique properties and applications. ANPE is synthesized through various methods and has been found to have numerous biochemical and physiological effects.

Mechanism of Action

2-Amino-1-(4-nitrophenyl)ethanone acts as a nucleophile and reacts with various electrophiles, such as aldehydes, ketones, and imines. It has been found to be a useful tool in the study of enzyme inhibitors, particularly in the development of inhibitors for serine proteases. This compound has also been found to have potential applications in the development of fluorescent probes for the detection of reactive oxygen species.
Biochemical and Physiological Effects:
This compound has been found to have numerous biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including serine proteases and cholinesterases. Additionally, this compound has been found to induce apoptosis in cancer cells and has potential applications in cancer therapy. This compound has also been found to have neuroprotective effects and has potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

2-Amino-1-(4-nitrophenyl)ethanone has several advantages for lab experiments, including its high purity and stability. However, this compound has some limitations, including its potential toxicity and its limited solubility in water.

Future Directions

There are several future directions for the study of 2-Amino-1-(4-nitrophenyl)ethanone. One potential direction is the development of this compound-based fluorescent probes for the detection of reactive oxygen species. Additionally, further research is needed to explore the potential applications of this compound in cancer therapy and neurodegenerative disease treatment. Finally, the development of new synthesis methods for this compound may improve its efficiency and yield.

Synthesis Methods

2-Amino-1-(4-nitrophenyl)ethanone can be synthesized through various methods, including the reaction of 4-nitroacetophenone with ethylamine, followed by reduction with sodium borohydride. Another method involves the reaction of 4-nitroacetophenone with ammonium acetate, followed by reduction with hydrogen gas over a palladium catalyst. These methods have been found to be efficient and yield high purity this compound.

Scientific Research Applications

2-Amino-1-(4-nitrophenyl)ethanone is widely used in scientific research for its unique properties and applications. It has been found to be a useful tool in the study of enzymes, particularly in the development of enzyme inhibitors. This compound has also been used in the development of fluorescent probes for the detection of reactive oxygen species. Additionally, this compound has been found to have potential applications in the field of organic electronics, particularly in the development of organic light-emitting diodes.

properties

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

IUPAC Name

2-amino-1-(4-nitrophenyl)ethanone

InChI

InChI=1S/C8H8N2O3/c9-5-8(11)6-1-3-7(4-2-6)10(12)13/h1-4H,5,9H2

InChI Key

QGMHMZOHCYYHBA-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)CN)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C(=O)CN)[N+](=O)[O-]

Origin of Product

United States

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